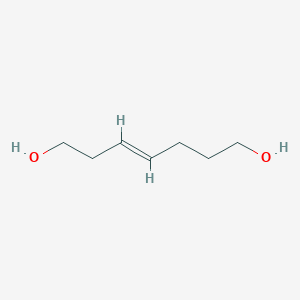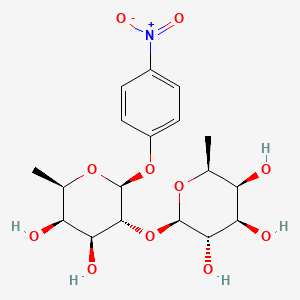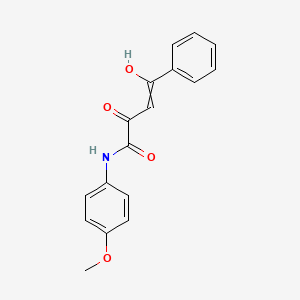![molecular formula C18H39NS B14417248 N-Butyl-N-[2-(octylsulfanyl)ethyl]butan-1-amine CAS No. 80637-65-6](/img/structure/B14417248.png)
N-Butyl-N-[2-(octylsulfanyl)ethyl]butan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Butyl-N-[2-(octylsulfanyl)ethyl]butan-1-amine is an organic compound belonging to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This particular compound features a butyl group and an octylsulfanyl group attached to the nitrogen atom, making it a tertiary amine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N-[2-(octylsulfanyl)ethyl]butan-1-amine can be achieved through a multi-step process involving the following steps:
Alkylation of Ammonia: The initial step involves the reaction of ammonia with butanol to form butylamine.
Thioether Formation: The next step involves the formation of the octylsulfanyl group by reacting octylthiol with an appropriate alkyl halide.
Amine Alkylation: Finally, the butylamine is reacted with the octylsulfanyl-alkyl halide to form this compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions
N-Butyl-N-[2-(octylsulfanyl)ethyl]butan-1-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the octylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form secondary amines or primary amines under specific conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary and primary amines.
Substitution: Various substituted amines depending on the reagents used.
科学的研究の応用
N-Butyl-N-[2-(octylsulfanyl)ethyl]butan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of N-Butyl-N-[2-(octylsulfanyl)ethyl]butan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as its role as an antimicrobial or anticancer agent.
類似化合物との比較
Similar Compounds
N-Butylamine: A simpler amine with only a butyl group attached to the nitrogen atom.
N-Octylamine: An amine with an octyl group attached to the nitrogen atom.
N-Butyl-N-methylamine: A tertiary amine with butyl and methyl groups attached to the nitrogen atom.
Uniqueness
N-Butyl-N-[2-(octylsulfanyl)ethyl]butan-1-amine is unique due to the presence of both butyl and octylsulfanyl groups, which confer distinct chemical and biological properties. The octylsulfanyl group, in particular, can participate in unique interactions and reactions not observed in simpler amines.
特性
CAS番号 |
80637-65-6 |
|---|---|
分子式 |
C18H39NS |
分子量 |
301.6 g/mol |
IUPAC名 |
N-butyl-N-(2-octylsulfanylethyl)butan-1-amine |
InChI |
InChI=1S/C18H39NS/c1-4-7-10-11-12-13-17-20-18-16-19(14-8-5-2)15-9-6-3/h4-18H2,1-3H3 |
InChIキー |
YCKPIEYVXSPUNP-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCSCCN(CCCC)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


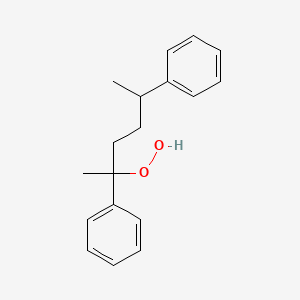
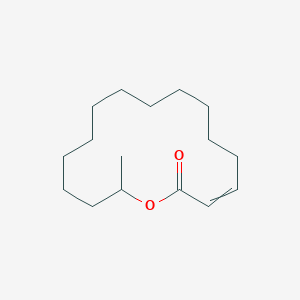
![6-[2-(4-Methoxyphenyl)ethenyl]-3-(methylsulfanyl)-1,2,4-triazin-5(2H)-one](/img/structure/B14417173.png)
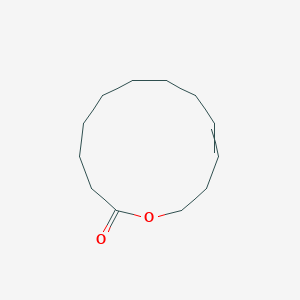
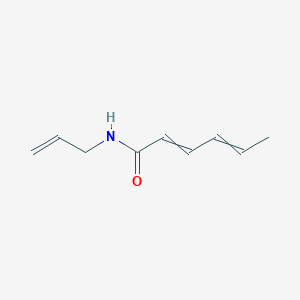
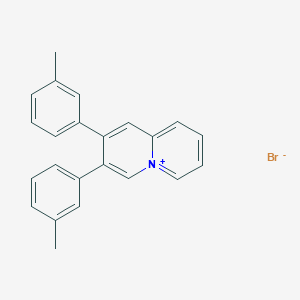
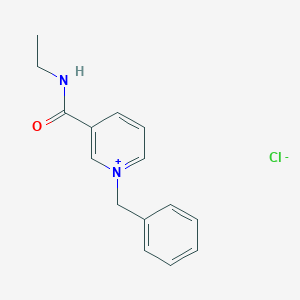
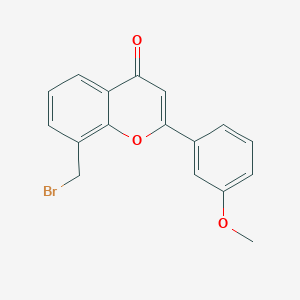


![2-[[2-Chloroethyl(nitroso)carbamoyl]amino]-3-hydroxybutanoic acid](/img/structure/B14417217.png)
